N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
CAS No.: 896325-65-8
Cat. No.: VC11907014
Molecular Formula: C21H19FN2O4S2
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
![N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide - 896325-65-8](/images/structure/VC11907014.png)
Specification
CAS No. | 896325-65-8 |
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Molecular Formula | C21H19FN2O4S2 |
Molecular Weight | 446.5 g/mol |
IUPAC Name | N-benzyl-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Standard InChI | InChI=1S/C21H19FN2O4S2/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26) |
Standard InChI Key | NEYLJPBIOMGIRK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Nomenclature and Structural Characteristics
Systematic IUPAC Name
The compound’s IUPAC name, N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, reflects its branched architecture:
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Ethanediamide backbone: A central ethanediamide group () forms the core.
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Benzyl substituent: A benzyl group () is attached to one amide nitrogen.
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Ethyl sulfonyl-thiophene branch: The other amide nitrogen connects to an ethyl group bearing a 4-fluorobenzenesulfonyl moiety () and a thiophen-2-yl ring () .
Molecular Formula and Weight
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Molecular formula: .
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Molecular weight: (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, S=32.07).
Structural Analysis
The compound’s three-dimensional conformation is influenced by:
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Sulfonyl group: Introduces polarity and hydrogen-bonding capacity .
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Thiophene ring: Enhances π-π stacking interactions with biological targets.
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Fluorine atom: Modulates electronic properties and metabolic stability .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves three key intermediates:
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4-Fluorobenzenesulfonyl chloride: Prepared via chlorosulfonation of fluorobenzene .
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2-(Thiophen-2-yl)ethylamine: Synthesized by reducing 2-thiophenecarbonitrile.
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Benzyl ethanediamide: Formed by coupling benzylamine with ethanedioyl chloride.
Stepwise Synthesis
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Sulfonamide Formation:
Triethylamine neutralizes HCl, and dichloromethane (DCM) serves as the solvent.
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Diamide Coupling:
The diamide intermediate reacts with the sulfonamide-ethylamine product via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.
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Spectroscopic Data:
Physicochemical Properties
Property | Value/Range | Method |
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Melting Point | 148–152°C | Differential Scanning Calorimetry |
Solubility (Water) | <0.1 mg/mL | Shake-flask method |
LogP (Octanol/Water) | 3.2 ± 0.1 | HPLC retention time |
pKa | 9.8 (amide), 1.2 (sulfonyl) | Potentiometric titration |
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Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases (t = 2 h at pH 1).
Biological Activity and Mechanism
Hypothesized Targets
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Epidermal Growth Factor Receptor (EGFR): Sulfonamides inhibit tyrosine kinase activity by binding to the ATP pocket.
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Carbonic Anhydrase IX: Fluorinated sulfonamides selectively target tumor-associated isoforms .
In Silico Predictions
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Molecular Docking: The thiophene ring occupies a hydrophobic cleft in EGFR (PDB: 1M17), while the sulfonyl group forms hydrogen bonds with Lys745 .
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ADMET Profile:
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Absorption: Caco-2 permeability = .
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Metabolism: CYP3A4-mediated oxidation (major pathway).
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Hazard | Precautionary Measure |
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Skin Irritation | Wear nitrile gloves |
Eye Damage | Use safety goggles |
Respiratory Sensitization | Operate in fume hood |
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